3-(Dimethylallyl)indole
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Overview
Description
3-(Dimethylallyl)indole: is an organic compound belonging to the indole family Indoles are heterocyclic aromatic organic compounds with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dimethylallyl)indole can be achieved through various methods. One common approach involves the Fischer indole synthesis , where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring. For this specific compound, the starting materials would include phenylhydrazine and a suitable precursor for the 2-methylbut-3-en-2-yl group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions, such as the use of flow microreactor systems . These systems offer enhanced control over reaction parameters, leading to higher yields and improved efficiency compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form various oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The indole ring can participate in electrophilic substitution reactions, where substituents like halogens or alkyl groups are introduced using reagents such as halogens (e.g., bromine) or alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, alkyl halides, Lewis acids as catalysts.
Major Products:
Oxidation: Oxidized derivatives such as aldehydes, ketones, or carboxylic acids.
Reduction: Reduced forms like alcohols or amines.
Substitution: Substituted indoles with various functional groups.
Scientific Research Applications
Chemistry: 3-(Dimethylallyl)indole is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound can be used to study the interactions of indole derivatives with biological systems. It may serve as a model compound for investigating the behavior of indole-based natural products.
Medicine: The compound has potential applications in medicinal chemistry, where it can be used as a scaffold for the development of new pharmaceuticals. Indole derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Industry: In the industrial sector, this compound can be utilized in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable for various industrial applications.
Mechanism of Action
The mechanism of action of 3-(Dimethylallyl)indole involves its interaction with specific molecular targets and pathways. The indole ring can engage in π-π stacking interactions with aromatic residues in proteins, influencing their function. Additionally, the compound may act as a ligand for certain receptors, modulating their activity and triggering downstream signaling pathways .
Comparison with Similar Compounds
3-(Dimethylallyl)indole: shares structural similarities with other indole derivatives, such as 1-(3-methylbut-2-en-1-yl)-1H-indole and 4-methoxy-9-(2-methylbut-3-en-2-yl)-7H-furo[3,2-g]chromen-7-one
Uniqueness: The presence of the 2-methylbut-3-en-2-yl group at the third position of the indole ring distinguishes this compound from other indole derivatives
Properties
IUPAC Name |
3-(2-methylbut-3-en-2-yl)-1H-indole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N/c1-4-13(2,3)11-9-14-12-8-6-5-7-10(11)12/h4-9,14H,1H2,2-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWMYRLDYKNELFI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=C)C1=CNC2=CC=CC=C21 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70938982 |
Source
|
Record name | 3-(2-Methylbut-3-en-2-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70938982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17771-42-5 |
Source
|
Record name | 3-(Dimethylallyl)indole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017771425 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(2-Methylbut-3-en-2-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70938982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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